molecular formula C33H26N4O2S2 B2937194 3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 690644-15-6

3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2937194
CAS No.: 690644-15-6
M. Wt: 574.72
InChI Key: ACGUSVCLTUMJMR-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic architecture, comprising a tetrahydrothieno[2,3-b]quinoline core substituted with a 7,7-dimethyl group and a 5-oxo moiety. The 2-carboxamide group is linked to a phenyl ring bearing a benzo[d]thiazol-2-yl substituent at the 3-position. The benzo[d]thiazole moiety is a bicyclic heteroaromatic system known to enhance binding affinity in medicinal chemistry due to its rigidity and capacity for π-π stacking interactions .

Properties

IUPAC Name

3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26N4O2S2/c1-33(2)16-22-26(23(38)17-33)25(18-9-4-3-5-10-18)27-28(34)29(41-32(27)37-22)30(39)35-20-12-8-11-19(15-20)31-36-21-13-6-7-14-24(21)40-31/h3-15H,16-17,34H2,1-2H3,(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGUSVCLTUMJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5)N)C7=CC=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex heterocyclic molecule that integrates various pharmacophoric elements. Its biological activity is of significant interest due to its potential therapeutic applications in various diseases, particularly in oncology and neurodegenerative disorders.

Chemical Structure

The compound's structure features a thienoquinoline core combined with a benzo[d]thiazole moiety. The presence of amino and carboxamide functional groups enhances its interaction with biological targets. The following table summarizes its structural components:

ComponentDescription
Thienoquinoline CoreCentral structure contributing to bioactivity
Benzo[d]thiazole MoietyEnhances interaction with biological targets
Amino GroupPotential for hydrogen bonding
Carboxamide GroupIncreases solubility and bioavailability

Anticancer Properties

Recent studies have demonstrated that compounds containing thienoquinoline and benzothiazole derivatives exhibit significant anticancer activities. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Compounds with similar structures exhibited IC50 values ranging from 0.25 to 0.52 μM against MCF-7 cells, indicating potent antiproliferative effects .
  • HCT-116 (Colon Cancer) : Another derivative showed an IC50 value of 0.26 μM against HCT-116 cells, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

The neuroprotective potential of benzothiazole derivatives has been extensively studied. Compounds in this class have been shown to inhibit amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease:

  • Aβ Inhibition : Certain benzothiazole derivatives demonstrated over 60% inhibition of Aβ aggregation at concentrations between 10 to 20 μM .

The proposed mechanisms for the biological activity of the compound include:

  • Inhibition of Enzymes : Many benzothiazole derivatives act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .
  • Antioxidant Activity : The presence of thienoquinoline structures has been associated with antioxidant properties, which may contribute to their neuroprotective effects by reducing oxidative stress .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the anticancer efficacy of a series of thienoquinoline derivatives, including the target compound. Results indicated significant inhibition of cell proliferation in MCF-7 cells with an IC50 value of 0.57 μM .
  • Neuroprotective Study :
    • Research involving benzothiazole derivatives demonstrated their ability to mitigate oxidative damage in neuronal cells. The compounds reduced intracellular reactive oxygen species (ROS) levels significantly compared to untreated controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related analogs:

Compound Name / ID (Evidence) Core Structure Substituents (R) Molecular Formula Molecular Weight Key Functional Groups
Target Compound Tetrahydrothienoquinoline 3-(Benzo[d]thiazol-2-yl)phenyl C₃₄H₂₇N₅O₂S₂ 625.78 Amide, benzo[d]thiazole, 3-amino
B3 () Tetrahydroquinoline 3-Chlorophenyl, 2-methylthiazol-4-yl C₂₂H₁₈ClN₃O₂S 411.91 Amide, thiazole, chloro
B8 () Tetrahydroquinoline 3,4-Dimethoxyphenyl, 5-methylthiazol C₂₄H₂₆N₃O₃S 437.55 Amide, methoxy, thiazole
Compound Tetrahydrothienoquinoline Benzyl C₂₁H₂₁N₃O₂S 379.48 Amide, benzyl, 3-amino
Compound Tetrahydrothienoquinoline 2-Chloro-5-(trifluoromethyl)phenyl C₂₀H₁₅ClF₃N₃OS 437.86 Amide, CF₃, chloro

Key Observations:

  • Core Variations: The target compound’s tetrahydrothienoquinoline core (vs.
  • Substituent Effects :
    • The benzo[d]thiazol-2-yl group (target compound) offers enhanced lipophilicity and π-stacking capacity compared to B3’s chlorophenyl or B8’s dimethoxyphenyl .
    • Electron-withdrawing groups (e.g., Cl in B3, CF₃ in ) may improve metabolic stability but reduce solubility, whereas electron-donating groups (e.g., methoxy in B8) could enhance solubility .
  • Amino Group: The 3-amino group (target compound, ) is absent in B3/B8, suggesting a unique role in hydrogen bonding or catalytic interactions.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Bulky aromatic substituents (e.g., benzo[d]thiazole) correlate with improved P-gp inhibition but may reduce solubility .
  • Therapeutic Potential: The target compound’s dual thienoquinoline and benzothiazole motifs position it as a candidate for multidrug resistance reversal or anticancer therapy, warranting further in vivo studies.

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